molecular formula C17H20ClNO2 B613218 Bzl-phe-ome hcl CAS No. 7703-09-5

Bzl-phe-ome hcl

Cat. No. B613218
CAS RN: 7703-09-5
M. Wt: 269,35*36,46 g/mole
InChI Key: FKTZZMDPUTVSOH-NTISSMGPSA-N
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Description

Bzl-phe-ome hcl, also known as Bzl-L-Phe-OMe*HCl, is a specialty product used in proteomics research12. It has a molecular weight of 305.801.



Synthesis Analysis

The synthesis of Bzl-phe-ome hcl involves the coupling of protected-amino acid halides mediated by commercial anion exchange resin for the solution phase synthesis of peptides3. The reaction is carried out in an organic medium, circumventing the use of an organic base or an inorganic base3. The coupling is fast, clean, and racemization-free3.



Molecular Structure Analysis

The molecular formula of Bzl-phe-ome hcl is C17H20ClNO245. However, the detailed molecular structure is not readily available from the search results.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Bzl-phe-ome hcl are not explicitly mentioned in the search results. However, it’s known that the process involves the coupling of protected-amino acid halides6.



Physical And Chemical Properties Analysis

Bzl-phe-ome hcl is a white crystalline powder with a melting point of 145 °C4.


Scientific Research Applications

Potential in Hepatocellular Carcinoma Treatment

Bortezomib (BZB), a proteasome inhibitor, has been studied for its potential in treating advanced Hepatocellular carcinoma (HCC). This research investigates BZB's role in managing non-surgical and metastatic HCC, examining its pharmacology, mechanism of action, and safety profiles derived from clinical trials. BZB's utility as a therapeutic agent, both as a standalone treatment and in combination with other therapies, is reviewed, emphasizing the importance of preclinical evaluations to enhance anti-HCC effects (Huang et al., 2018).

Catalytic Removal of Persistent Organic Pollutants

The study on copper-doped manganese oxide octahedral molecular sieve (Cu-OMS) explores its application in the catalytic removal of hexachlorobenzene (HCBz), a persistent organic pollutant. This research shows how Cu location within OMS affects catalytic performance, with varying Cu doping levels influencing the adsorption and destruction of HCBz. It highlights the enhanced stability and catalytic capabilities of OMS through Cu doping, offering insights into improved environmental remediation techniques (Yang et al., 2014).

Dual Nano-Carrier System for Wound Healing

An innovative multifunctional bio-based nanofibrous system, incorporating benzocaine (BZC) and the pH-detecting dye bromocresol green (BCG), demonstrates a dual nano-carrier capability for wound healing. This system offers pain reduction via BZC and in situ pH detection through BCG, providing a controllable release mechanism responsive to the pH levels indicative of infected wounds. The biocompatibility and potential applications in wound treatment are highlighted, presenting a novel approach to managing wound healing processes (Kurečič et al., 2018).

Fluorescent Probes for Rapid, Sensitive Detection

Research into BODIPY-based selenides as fluorescent probes for detecting hypochlorous acid (HClO) emphasizes their rapid, sensitive, and mitochondria-specific detection capabilities. These probes, activated by HClO to form fluorescent selenoxides, demonstrate potential for in vivo applications, offering a novel method for studying HClO-related biological processes and diseases (Xu et al., 2019).

Safety And Hazards

The safety data sheet for Bzl-phe-ome hcl advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition7.


Future Directions

The future directions of Bzl-phe-ome hcl are not explicitly mentioned in the search results. However, it’s noted that this compound is a specialty product used in proteomics research1, suggesting its continued relevance in this field.


properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZZMDPUTVSOH-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bzl-phe-ome hcl

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